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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)butan-1-amine
CAS No.: 1004282-38-5
Cat. No.: B2593214

Get Quote

Executive Summary & Chemical Identity

2-(4-Chlorophenyl)butan-1-amine (CAS: 1004282-38-5) is a chiral primary amine belonging
to the

-substituted phenethylamine class. Structurally, it consists of a butane backbone with a primary
amine at the C1 position and a 4-chlorophenyl substituent at the C2 position. This scaffold
serves as a critical building block in the synthesis of monoamine transporter inhibitors and is
structurally homologous to known anorectic agents and psychoactive substances.

Chemical Nomenclature & Identifiers[1]
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Identifier Value
IUPAC Name 2-(4-Chlorophenyl)butan-1-amine
CAS Registry Number 1004282-38-5
C
Molecular Formula H
CIN
Molecular Weight 183.68 g/mol
SMILES CCC(CN)C1=CcC=C(Cl)c=C1
InChlKey PLUVSGOQNUXJIGX-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physicochemical landscape of 2-(4-Chlorophenyl)butan-1-amine is
essential for predicting its pharmacokinetic behavior (ADME) and designing robust formulation
strategies.

Molecular Descriptors & Lipophilicity

The presence of the 4-chlorophenyl group significantly enhances lipophilicity compared to the
unsubstituted phenethylamine, influencing blood-brain barrier (BBB) permeability.
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Property Value (Predicted/Exp) Relevance

Indicates moderate
LogP (Octanol/Water) 28-3.1 lipophilicity; likely high BBB
permeability.

At physiological pH, the amine
LogD (pH 7.4) ~0.5-1.2 is ionized, reducing effective
lipophilicity.

Low polar surface area
TPSA 26.02 A2 suggests excellent membrane

permeability.

Flexible chain allows
Rotatable Bonds 3 conformational adaptability in

receptor binding.

Typical for primary amines;
H-Bond Donors/Acceptors 2/1 capable of forming salt

bridges.

lonization (pKa)

As a primary aliphatic amine, the nitrogen center is basic.
» pKa (Base):9.8 + 0.5 (Predicted based on

-phenethylamine analogs).

o Implication: At physiological pH (7.4), the molecule exists predominantly (>99%) in its
protonated cationic form (

). This ensures high aqueous solubility for the salt form but necessitates pH adjustment (>11)
for extraction of the free base.

Solubility Profile

o Free Base: Sparingly soluble in water (<1 mg/mL); highly soluble in organic solvents (DCM,
Methanol, DMSO).
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» Hydrochloride Salt: Highly soluble in water (>50 mg/mL) and ethanol; insoluble in non-polar
solvents (Hexane, Diethyl ether).

Synthesis & Impurities

Understanding the synthetic origin helps in identifying potential process-related impurities. The
most common route involves the reduction of the corresponding nitrile or amide.

Synthetic Pathway Visualization

The following diagram outlines the standard retrosynthetic disconnection and forward
synthesis.
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Figure 1: Standard synthetic pathway involving nitrile reduction. Note the potential for
secondary amine formation during reduction.

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols are recommended for the
identification and purity assessment of 2-(4-Chlorophenyl)butan-1-amine.

High-Performance Liquid Chromatography (HPLC)

Due to the basic nature of the amine, peak tailing is a common issue on standard C18
columns.

e Column: C18 end-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm,
3.5 um.

» Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2).
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o Mobile Phase B: Acetonitrile.
e Gradient: 10% B to 90% B over 15 minutes.
e Detection: UV @ 220 nm (Amine/Phenyl absorption) and 254 nm.

o Rationale: The acidic mobile phase ensures the amine remains fully protonated, preventing
interaction with residual silanols on the column and improving peak symmetry.

Gas Chromatography - Mass Spectrometry (GC-MS)

Direct injection of primary amines can lead to thermal degradation or adsorption in the liner.
Derivatization is recommended.

o Derivatization Agent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride
(PFPA).

» Protocol:
o Dissolve 1 mg sample in 100 pL Ethyl Acetate.
o Add 50 pL TFAA. Incubate at 60°C for 20 mins.
o Evaporate to dryness under
and reconstitute in Ethyl Acetate.
* MS Fragmentation (El): Look for the tropylium ion (

91) and the alpha-cleavage fragment characteristic of phenethylamines.

Nuclear Magnetic Resonance (NMR)
e 1H NMR (DMSO-d6, 400 MHz):

o 0.80 (t, 3H, -CH3)
o 1.5-1.7 (m, 2H, -CH2-)

o 2.8-3.0 (m, 1H, Chiral CH)
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o 3.1-3.3 (d/m, 2H, -CH2-N)

o 7.2-7.4 (dd, 4H, Ar-H)

Stability & Handling
Degradation Pathways

Primary amines are susceptible to oxidation and carbamate formation (upon exposure to
atmospheric
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Figure 2: Primary degradation pathways. Storage under inert atmosphere (Argon/Nitrogen) is
critical for the free base.

Storage Recommendations

e Form: Store as Hydrochloride (HCI) salt for maximum stability.

» Conditions: -20°C, desiccated, protected from light.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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